Cas no 887457-01-4 (ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate)

ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate structure
887457-01-4 structure
Product Name:ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate
CAS No:887457-01-4
MF:C23H27N5O4
MW:437.491585016251
CID:6295189
PubChem ID:16623718
Update Time:2025-07-01

ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate
    • SR-01000021809-1
    • ethyl 3-[6-(4-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
    • AKOS001404115
    • Z241121654
    • VU0491323-1
    • SR-01000021809
    • F2542-1012
    • 887457-01-4
    • ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
    • Inchi: 1S/C23H27N5O4/c1-6-16-8-10-17(11-9-16)27-14(3)15(4)28-19-20(24-22(27)28)25(5)23(31)26(21(19)30)13-12-18(29)32-7-2/h8-11H,6-7,12-13H2,1-5H3
    • InChI Key: OICRISJXEXYLRB-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C=CC(CC)=CC=4)C(C)=C(C)N32)N(C)C(N1CCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 437.20630436g/mol
  • Monoisotopic Mass: 437.20630436g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 89.2Ų

ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate Pricemore >>

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ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate Related Literature

Additional information on ethyl 3-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate

Ethyl 3-(8-(4-Ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)propanoate: A Comprehensive Overview

Ethyl 3-(8-(4-Ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)propanoate is a complex organic compound with the CAS number 887457-01-4. This compound belongs to the class of imidazopurine derivatives and has garnered significant attention in recent years due to its potential applications in various fields. The structure of this compound is characterized by a fused imidazo[1,2-g]purine ring system with multiple substituents that contribute to its unique chemical properties.

The imidazo[1,2-g]purine core of this compound is a bicyclic structure that combines the features of imidazole and purine rings. This structural motif is known for its ability to interact with biological targets such as nucleic acids and proteins. The presence of ethy groups at specific positions on the ring system enhances the compound's stability and bioavailability. Additionally, the propanoate ester group attached to the imidazo[1,2-g]purine moiety plays a crucial role in modulating the compound's pharmacokinetic properties.

Recent studies have focused on understanding the biochemical properties of ethyl 3-(8-(4-Ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)propanoate. Researchers have explored its potential as a modulator of cellular signaling pathways, particularly those involved in inflammation and apoptosis. The compound has shown promising results in preclinical models of chronic inflammatory diseases and cancer.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the imidazo[1,y-g]purine ring system through cyclization reactions and subsequent functionalization with substituents such as ethyl groups and propanoate esters. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product.

In terms of applications,ethyl 3-(8-(4-Ethylphenyl)-1,y,z-trimethyl...propanoate has potential uses in drug development. Its ability to target specific cellular pathways makes it a candidate for therapeutic interventions in areas such as oncology and immunology. Ongoing research is focused on optimizing its pharmacokinetic profile to enhance its efficacy in vivo.

Furthermore,the chemical stability of this compound under various conditions has been extensively studied. Results indicate that it exhibits good stability under physiological conditions,a property that is essential for its potential use as a pharmaceutical agent.

In conclusion,Ethyl 3-(8-(4-Ethylphenyl)-y,z-trimethyl...propanoate represents an important addition to the arsenal of bioactive compounds being explored for therapeutic applications.The combination of its unique chemical structure with promising biological activity positions it as a key molecule for future research and development efforts.

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